molecular formula C7H5BrF2O B1529485 2-Bromo-4,6-difluorobenzyl alcohol CAS No. 1807071-21-1

2-Bromo-4,6-difluorobenzyl alcohol

Cat. No. B1529485
M. Wt: 223.01 g/mol
InChI Key: QROQRUHMWGVTGW-UHFFFAOYSA-N
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Description

“2-Bromo-4,6-difluorobenzyl alcohol” is an organic compound with the CAS Number: 1807071-21-1 . Its molecular weight is 223.02 . The IUPAC name for this compound is (2-bromo-4,6-difluorophenyl)methanol .


Molecular Structure Analysis

The InChI code for “2-Bromo-4,6-difluorobenzyl alcohol” is 1S/C7H5BrF2O/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2,11H,3H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a boiling point of 43°C . The compound is stored at ambient temperature .

Scientific Research Applications

Synthesis of Polycyclic Aromatic Hydrocarbons

2-Bromo-4,6-difluorobenzyl alcohol serves as a novel annulating reagent in the synthesis of multisubstituted triphenylenes and phenanthrenes. A study by Iwasaki et al. (2015) described a palladium-catalyzed cascade reaction that efficiently couples o-iodobiphenyls or (Z)-β-halostyrenes with o-bromobenzyl alcohols. This process involves deacetonative cross-coupling and sequential intramolecular cyclization, suggesting a reaction mechanism that includes the equilibrium of 1,4-palladium migration (Iwasaki, Araki, Iino, & Nishihara, 2015).

Development of Dendritic Macromolecules

Hawker and Fréchet (1990) presented a novel convergent growth approach to synthesize topological macromolecules based on dendritic fragments. The method starts from the periphery of the molecule and progresses inward, using a benzylic bromide for condensation, which is relevant to derivatives of 2-bromo-4,6-difluorobenzyl alcohol. This approach allows for control over the placement of peripheral groups and the growth of the molecule at a single site (Hawker & Fréchet, 1990).

Antioxidant Activity of Bromophenols

Olsen et al. (2013) isolated bromophenols from the red algae Vertebrata lanosa and tested their antioxidant activity. The study revealed that compounds, including derivatives of 2-bromo-4,6-difluorobenzyl alcohol, exhibited potent antioxidant effects, comparable to those of known antioxidants like luteolin and quercetin. This research indicates the potential of such compounds in developing antioxidant therapies (Olsen, Hansen, Isaksson, & Andersen, 2013).

Safety And Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2-bromo-4,6-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROQRUHMWGVTGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CO)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,6-difluorobenzyl alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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